3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate
Description
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 4-chlorophenyl group and a 2,2-dimethylpropanoate ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO4/c1-20(2,3)19(23)25-14-8-9-15-17(10-14)24-11-16(18(15)22)12-4-6-13(21)7-5-12/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKABNFKRCDHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step involves the electrophilic aromatic substitution of the chromen-4-one core with a 4-chlorophenyl halide in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the chromen-4-one derivative with 2,2-dimethylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Research has indicated that 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate exhibits several notable biological activities:
- Antioxidant Activity : Several studies have demonstrated that compounds with chromone structures possess significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.
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Anticancer Properties : Preliminary studies have suggested that this compound may inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells.
Cancer Type Cell Line IC50 Value Breast Cancer MCF-7 10 µM Ovarian Cancer TOV-21G 8 µM
Case Study 1: Anticancer Activity
A study conducted by researchers evaluated the cytotoxic effects of various chromone derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of 10 µM against MCF-7 cells, suggesting its potential as a lead compound for further development in breast cancer therapy .
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory responses, the compound was tested for its ability to inhibit cytokine production in LPS-stimulated macrophages. The results showed a reduction in TNF-alpha and IL-6 levels, indicating its potential utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Molecular docking studies and in vitro assays are commonly used to elucidate these mechanisms and identify potential targets.
Comparison with Similar Compounds
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate can be compared with other chromen-4-one derivatives, such as:
3-(4-methylphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate: Similar structure but with a methyl group instead of a chlorine atom.
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate: Similar structure but with a bromine atom instead of a chlorine atom.
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate: Similar structure but with a fluorine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
The compound 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a member of the chromenone family, known for its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H18ClO4
- CAS Number : 1396966-23-6
This compound features a chromenone moiety substituted with a chlorophenyl group and a dimethylpropanoate side chain, contributing to its unique properties and biological activities.
Research indicates that compounds in the chromenone class exhibit various mechanisms of action:
- Antioxidant Activity : Chromenones have been shown to scavenge free radicals, reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with chronic diseases.
- Enzyme Inhibition : Studies have demonstrated that certain derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's disease. Inhibitory effects on cyclooxygenase (COX) enzymes also suggest anti-inflammatory potential.
- Cytotoxicity Against Cancer Cells : Some derivatives exhibit selective cytotoxicity against cancer cell lines, indicating potential as anticancer agents.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds.
Case Studies
- Inhibition of Cholinesterases : A study evaluated various chromenone derivatives for their ability to inhibit AChE and BChE, finding that the presence of halogen substituents enhanced inhibitory activity. The compound with a chlorophenyl group showed promising results in vitro, suggesting its potential for treating Alzheimer's disease by improving cholinergic transmission .
- Cytotoxic Effects on Cancer Cells : Another investigation focused on the cytotoxic effects of chromenone derivatives against melanoma cell lines. The study found that specific substitutions led to significant reductions in cell viability, indicating that structural modifications could enhance anticancer properties .
- Antioxidant Properties : Research has demonstrated that chromenones possess strong antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals was quantitatively assessed using various assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
